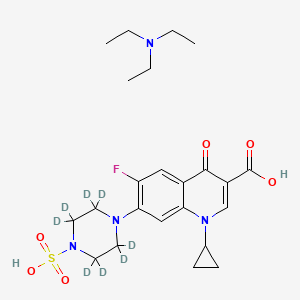

Sulfociprofloxacin-d8 (triethylamine)

Description

Significance of Isotopically Labeled Internal Standards in Quantitative Analysis

In quantitative analysis, especially when dealing with complex samples like plasma, urine, or tissue homogenates, the use of an internal standard is critical for achieving reliable and reproducible results. An ideal internal standard should behave identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. Isotopically labeled compounds, such as deuterated fluoroquinolones, are considered the gold standard for internal standards in mass spectrometry-based methods. veeprho.comwikipedia.org

The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations in sample processing and matrix effects. wikipedia.org Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis. nih.gov Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. nih.govresearchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to a more accurate quantification. wikipedia.org This technique, known as isotope dilution mass spectrometry (IDMS), can significantly reduce the uncertainty of measurement results. wikipedia.org

The use of deuterated internal standards is particularly prevalent in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for quantifying drugs and their metabolites in biological fluids. nih.govrsc.org In LC-MS/MS, the analyte and the internal standard are separated chromatographically before being detected by the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard, providing high selectivity and sensitivity. researchgate.netrsc.org

Contextualizing Sulfociprofloxacin-d8 (Triethylamine) within Fluoroquinolone Research

Sulfociprofloxacin-d8 (triethylamine) is a deuterated analog of sulfociprofloxacin (B193944), which is a metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076). veeprho.com Specifically, it is the deuterium-labeled form of ciprofloxacin carrying a sulfo group at the piperazine (B1678402) ring, formulated as a triethylamine (B128534) salt. veeprho.com The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This labeling makes it an ideal internal standard for the quantification of ciprofloxacin and its metabolites in various research settings. veeprho.comrsc.org

The molecular formula for the deuterated portion of the compound is C17H10D8FN3O6S, and it is typically supplied as a salt with triethylamine (C6H15N). veeprho.com The presence of the deuterium atoms increases the molecular weight, allowing it to be distinguished from the unlabeled ciprofloxacin by a mass spectrometer. researchgate.netrsc.org

Table 1: Chemical Properties of Sulfociprofloxacin-d8 (Triethylamine Salt)

| Property | Value | Source |

| Molecular Formula | C17H10D8FN3O6S · C6H15N | veeprho.com |

| Appearance | Pale yellow solid | N/A |

| Application | Internal standard for ciprofloxacin analysis | veeprho.comrsc.org |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netrsc.org |

Scope and Academic Relevance of Sulfociprofloxacin-d8 (Triethylamine) Investigations

The academic and research applications of Sulfociprofloxacin-d8 (triethylamine) are primarily centered on its use as an internal standard in pharmacokinetic and antimicrobial resistance studies of ciprofloxacin. veeprho.comrsc.org The development and validation of robust analytical methods for the accurate quantification of ciprofloxacin in biological matrices are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

A significant area of research where d8-ciprofloxacin, a closely related compound, has been utilized is in preclinical studies of antimicrobial resistance. For instance, a high-throughput LC-MS/MS method was developed to determine ciprofloxacin concentrations in the plasma, urine, bladder, and kidneys of mice. researchgate.netrsc.org In this study, d8-ciprofloxacin served as the internal standard to ensure the accuracy of the measurements. researchgate.netrsc.org The method was validated according to regulatory guidelines and demonstrated good linearity, precision, and accuracy. researchgate.netrsc.org

Table 2: Representative LC-MS/MS Method Parameters for Ciprofloxacin Quantification using a Deuterated Internal Standard

| Parameter | Details | Source |

| Instrumentation | ||

| Analytical Column | C18 reverse-phase column | researchgate.netrsc.orgufrgs.br |

| Mobile Phase | A mixture of ammonium (B1175870) formate (B1220265) buffer (with formic acid) and acetonitrile (B52724) | researchgate.netrsc.org |

| Flow Rate | 0.6 mL/min (gradient elution) | researchgate.netrsc.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netrsc.org |

| Mass Spectrometry Transitions (m/z) | ||

| Ciprofloxacin | 332.1 → 230.8 | researchgate.netrsc.org |

| d8-Ciprofloxacin (IS) | 340.1 → 296.1 | researchgate.netrsc.org |

| Method Validation | ||

| Linearity Range | 100–5000 ng/mL (in mouse plasma, urine, and tissue homogenates) | researchgate.netrsc.org |

| Correlation Coefficient (r²) | ≥ 0.99 | researchgate.netrsc.org |

The successful application of this method in preclinical studies highlights the critical role of deuterated internal standards like Sulfociprofloxacin-d8 in generating reliable data for understanding drug disposition and its relationship to antimicrobial efficacy and the development of resistance. rsc.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H33FN4O6S |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C17H18FN3O6S.C6H15N/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27;1-4-7(5-2)6-3/h7-10H,1-6H2,(H,23,24)(H,25,26,27);4-6H2,1-3H3/i3D2,4D2,5D2,6D2; |

InChI Key |

SZAGHBZTUUHQSR-JCYLEXHWSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H].CCN(CC)CC |

Canonical SMILES |

CCN(CC)CC.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Sulfociprofloxacin D8 Triethylamine

Deuteration Pathways for Fluoroquinolone Scaffold Derivatization

The foundational step in synthesizing Sulfociprofloxacin-d8 is the introduction of eight deuterium (B1214612) atoms onto the core structure of ciprofloxacin (B1669076). Ciprofloxacin, a second-generation fluoroquinolone antibiotic, possesses a complex heterocyclic system, and the deuteration is typically focused on the piperazine (B1678402) and cyclopropyl (B3062369) moieties due to their relative susceptibility to isotopic exchange and their metabolic stability. vcu.eduresearchgate.net

A common strategy involves the use of deuterated building blocks in the final steps of the ciprofloxacin synthesis. For instance, the synthesis can be adapted from established routes that typically involve the condensation of a fluoroquinolone core with piperazine. youtube.com In this modified pathway, a deuterated piperazine, specifically piperazine-d8, serves as a key intermediate. This ensures the stable incorporation of eight deuterium atoms into the final molecule.

The synthesis of piperazine-d8 itself can be achieved through high-pressure deuteration of pyrazine (B50134) using a deuterium gas (D2) source and a suitable catalyst, such as palladium on carbon (Pd/C). The resulting piperazine-d8 is then reacted with the appropriate fluoroquinolone core, for example, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, to yield Ciprofloxacin-d8. This method provides a high degree of isotopic enrichment and minimizes the risk of isotopic scrambling.

Regioselective Deuterium Incorporation in Sulfociprofloxacin (B193944) Synthesis

Following the successful synthesis of Ciprofloxacin-d8, the next critical step is the regioselective sulfonation of the piperazine ring to form Sulfociprofloxacin-d8. Sulfociprofloxacin is a known metabolite of ciprofloxacin, with the sulfo group attached at the N-4 position of the piperazine ring. nih.gov

The sulfonation reaction must be conducted under controlled conditions to ensure that the sulfonic acid group is introduced specifically at the desired nitrogen atom of the deuterated piperazine moiety. This can be achieved by reacting Ciprofloxacin-d8 with a suitable sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an appropriate aprotic solvent. The choice of solvent and reaction temperature is critical to prevent side reactions and to maintain the integrity of the deuterated labels.

The regioselectivity of this reaction is primarily driven by the differing nucleophilicity of the two nitrogen atoms in the piperazine ring. The nitrogen atom at the N-4 position is generally more reactive towards electrophilic attack. nih.gov Careful optimization of the reaction stoichiometry and conditions is necessary to achieve a high yield of the desired N-4 sulfonated product.

Formation and Characterization of the Sulfociprofloxacin-d8 (Triethylamine) Salt

Sulfociprofloxacin-d8 is an organosulfonic acid and is often converted to a salt to improve its stability and handling properties. nih.gov The formation of the triethylamine (B128534) salt involves the reaction of Sulfociprofloxacin-d8 with triethylamine (TEA). researchgate.netwikipedia.org This acid-base reaction results in the formation of the triethylammonium (B8662869) salt of the sulfonic acid. google.com

The reaction is typically carried out by dissolving Sulfociprofloxacin-d8 in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), followed by the stoichiometric addition of triethylamine. organic-chemistry.org The resulting salt can then be isolated by precipitation or by removal of the solvent under reduced pressure. The formation of the salt can be confirmed by various spectroscopic techniques.

Characterization of the triethylamine salt is crucial to confirm its structure and ionic nature. acs.org Infrared (FT-IR) spectroscopy can be used to identify the characteristic vibrational bands of the sulfonate group (SO3-) and the triethylammonium cation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, will show the characteristic signals of the triethylamine protons, confirming its presence in the final product.

Purity Assessment and Isotopic Enrichment Verification Protocols

Ensuring the chemical purity and isotopic enrichment of Sulfociprofloxacin-d8 (triethylamine) is paramount for its use as an internal standard. nih.govnih.gov A combination of chromatographic and spectrometric methods is employed for this purpose.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining the chemical purity of the compound. The sample is analyzed for the presence of any non-deuterated or partially deuterated analogs, as well as any synthetic by-products.

Isotopic Enrichment Verification: Mass spectrometry is the primary technique for verifying the isotopic enrichment of the deuterated compound. nih.govacs.org High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming the incorporation of eight deuterium atoms. rsc.org Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule, which can further confirm the location of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for verifying isotopic labeling. wikipedia.orgnih.gov While 1H NMR is used to confirm the absence of protons at the deuterated positions, 2H (Deuterium) NMR can be used to directly observe the deuterium signals, providing definitive proof of their presence and location within the molecule. sigmaaldrich.com The combination of these analytical techniques provides a comprehensive assessment of the purity and isotopic integrity of Sulfociprofloxacin-d8 (triethylamine).

Interactive Data Table: Analytical Verification of Sulfociprofloxacin-d8 (Triethylamine)

| Analytical Technique | Parameter Measured | Expected Outcome | Reference |

| HPLC-UV | Chemical Purity | >98% purity, single major peak | |

| HRMS | Isotopic Enrichment | Molecular ion peak corresponding to the mass of the d8-analog | rsc.org |

| MS/MS | Structural Confirmation | Fragmentation pattern consistent with deuteration on the piperazine ring | nih.gov |

| 1H NMR | Deuteration Confirmation | Absence or significant reduction of proton signals at the piperazine positions | |

| 2H NMR | Deuterium Location | Presence of deuterium signals corresponding to the piperazine ring | wikipedia.orgsigmaaldrich.com |

| FT-IR | Salt Formation | Characteristic bands for sulfonate (SO3-) and triethylammonium (N+H) groups | researchgate.net |

Advanced Analytical Methodological Advancements Utilizing Sulfociprofloxacin D8 Triethylamine As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the quantification of drug molecules in biological fluids due to its inherent selectivity and sensitivity. mdpi.com The use of a stable isotope-labeled internal standard like Sulfociprofloxacin-d8 is critical in these assays to ensure the reliability of the results. nih.gov

Optimization of Chromatographic Separation Parameters

The goal of chromatographic separation in this context is to achieve a symmetrical peak shape for both the analyte (sulfociprofloxacin) and the internal standard (Sulfociprofloxacin-d8), with adequate retention to separate them from matrix interferences. Reversed-phase chromatography is the most common approach for the analysis of fluoroquinolones and their metabolites. veeprho.com

Several parameters are optimized to achieve the desired separation:

Column Chemistry: C18 columns are frequently used for the separation of fluoroquinolones, offering a good balance of hydrophobicity and retention. rsc.orgresearchgate.net

Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic solvent, often acetonitrile (B52724) or methanol (B129727). The organic solvent percentage is optimized to achieve the desired retention time. nih.gov Gradient elution, where the mobile phase composition changes during the analytical run, is often employed to improve peak shape and reduce run time. rsc.org

Mobile Phase pH and Additives: The pH of the aqueous portion of the mobile phase is a critical parameter for ionizable compounds like sulfociprofloxacin (B193944). Adjusting the pH can significantly impact the retention time and peak shape. Formic acid or ammonium (B1175870) formate (B1220265) are common additives used to control pH and improve ionization efficiency in the mass spectrometer. rsc.orgnih.gov Triethylamine (B128534), present as a salt with the deuterated standard, can also act as a mobile phase modifier to reduce peak tailing by masking active sites on the stationary phase.

An example of optimized chromatographic conditions is presented in Table 1.

Table 1: Example of Optimized Chromatographic Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Development of Mass Spectrometric Detection Modes and Transitions

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the preferred method for quantification due to its high selectivity and sensitivity. rsc.org In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The development of an MS/MS method involves:

Ionization Source Optimization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of fluoroquinolones. nih.gov Parameters such as capillary voltage, source temperature, and gas flows are optimized to maximize the signal intensity of the precursor ion.

Precursor and Product Ion Selection: The precursor ion for sulfociprofloxacin will correspond to its protonated molecule [M+H]⁺. This ion is then subjected to collision-induced dissociation to generate characteristic product ions. The most intense and stable product ion is typically chosen for quantification (quantifier), while a second product ion may be monitored for confirmation (qualifier).

Collision Energy Optimization: The collision energy is optimized for each precursor-to-product ion transition to maximize the abundance of the product ion.

Since Sulfociprofloxacin-d8 is a stable isotope-labeled analog, it will have a higher mass than the unlabeled sulfociprofloxacin, but it will exhibit nearly identical fragmentation patterns. The MRM transitions for both the analyte and the internal standard are monitored during the analysis.

Table 2: Illustrative MRM Transitions for Sulfociprofloxacin and Sulfociprofloxacin-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfociprofloxacin | [M+H]⁺ | [Fragment 1]⁺ | [Optimized Value] |

| [M+H]⁺ | [Fragment 2]⁺ (Qualifier) | [Optimized Value] | |

| Sulfociprofloxacin-d8 | [M+8+H]⁺ | [Fragment 1+8]⁺ | [Optimized Value] |

Note: The exact m/z values would depend on the specific fragmentation of sulfociprofloxacin.

Matrix Effects and Compensation Strategies with Deuterated Internal Standards

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. rsc.org These effects can lead to inaccurate and imprecise results.

The use of a deuterated internal standard like Sulfociprofloxacin-d8 is the most effective strategy to compensate for matrix effects. nih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate quantification.

Method Validation Frameworks for Quantitative Analysis

A rigorous method validation is essential to ensure that the analytical method is reliable for its intended purpose. The validation is typically performed according to guidelines from regulatory bodies.

Linearity and Calibration Curve Characterization

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing a series of calibration standards prepared in a matrix that is as close as possible to the study samples. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.

Table 3: Example of Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 20 | 0.235 | 99.1 |

| 100 | 1.18 | 101.2 |

| 500 | 5.95 | 99.8 |

| 1000 | 11.92 | 99.3 |

Precision and Accuracy Evaluation in Complex Matrices

Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the relevant biological matrix on the same day (intra-day) and on different days (inter-day).

The precision is expressed as the relative standard deviation (RSD), and the accuracy is expressed as the percentage of the nominal concentration.

Table 4: Example of Precision and Accuracy Data

| QC Level | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |

| Low QC | ≤ 5% | 95-105% | ≤ 8% | 92-108% |

| Mid QC | ≤ 4% | 96-104% | ≤ 7% | 94-106% |

| High QC | ≤ 3% | 97-103% | ≤ 6% | 95-105% |

Assessment of Analytical Sensitivity and Lower Limits of Quantification

Analytical sensitivity, particularly the lower limit of quantification (LLOQ), is a critical parameter for methods used to determine drug concentrations in biological fluids, especially for studies involving low doses or monitoring residual drug levels. The LLOQ is defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The U.S. Food and Drug Administration (FDA) guidelines suggest that the LLOQ should have an inter-assay precision of ≤20% and accuracy within ±20%.

The use of a deuterated internal standard like ciprofloxacin-d8, which is structurally analogous to sulfociprofloxacin-d8, is instrumental in achieving low LLOQs for the parent compound, ciprofloxacin (B1669076). Research has demonstrated the successful validation of highly sensitive LC-MS/MS methods for ciprofloxacin quantification. For instance, a method developed for the analysis of ciprofloxacin in human plasma established an LLOQ of 2 ng/mL. Another study, focusing on the determination of ciprofloxacin in chicken tissues using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), achieved an even lower LLOQ of 0.15 µg/kg. In a separate study for the quantification of ciprofloxacin in human serum by LC-MS/MS, the LLOQ was determined to be 5 ng/mL.

These low detection limits are crucial for pharmacokinetic studies where drug concentrations can fall to very low levels during the elimination phase. The internal standard compensates for any analyte loss during sample preparation and for variations in instrument response, ensuring that even trace amounts of the analyte are measured accurately.

Table 1: Reported Lower Limits of Quantification (LLOQ) for Ciprofloxacin using a Deuterated Internal Standard

| Biological Matrix | Analytical Method | LLOQ |

| Human Plasma | LC-MS/MS | 2 ng/mL |

| Chicken Tissues | UPLC-MS/MS | 0.15 µg/kg |

| Human Serum | LC-MS/MS | 5 ng/mL |

Integration of Sulfociprofloxacin-d8 (Triethylamine) in High-Throughput Analytical Platforms

High-throughput screening (HTS) has become an indispensable tool in drug discovery and development, enabling the rapid analysis of a large number of samples. The integration of robust analytical methods using internal standards like Sulfociprofloxacin-d8 is critical for the success of these platforms. HTS platforms, often automated and utilizing 96-well or 384-well plate formats, demand analytical methods that are not only fast but also precise and accurate to handle the large volume of samples efficiently.

The use of a stable isotope-labeled internal standard is highly compatible with the automated liquid handling systems and rapid LC-MS/MS cycle times characteristic of high-throughput analysis. The internal standard is typically added at an early stage of the sample preparation process, ensuring that any subsequent variability in automated pipetting, extraction, or injection is accounted for. This is crucial in HTS where even minor systematic errors can be amplified across thousands of samples.

For example, a high-throughput single-molecule tracking platform has been developed that is capable of imaging over 1,000,000 cells per day and screening more than 10,000 compounds. While this specific platform was used for protein dynamics, the underlying principles of robustness and reproducibility are universal. The application of methods using internal standards like Sulfociprofloxacin-d8 in such platforms would allow for the rapid and reliable quantification of a target analyte in thousands of samples, facilitating large-scale pharmacokinetic studies, drug-drug interaction screens, or clinical trial sample analysis. The fast chromatography and sensitive detection offered by UPLC-MS/MS systems are particularly well-suited for high-throughput environments, and the use of a deuterated internal standard ensures the data quality required for making critical research and development decisions.

Applications in Advanced Research Beyond Direct Clinical Therapeutics

Elucidation of Metabolic Pathways of Sulfociprofloxacin (B193944) Analogs in Non-Human Biological Systems

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental in drug development. Isotopically labeled compounds like Sulfociprofloxacin-d8 are indispensable tools in these investigations, providing a clear signal for tracking the parent compound and its transformation products.

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nih.gov These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov

Microsomal and Hepatocyte Systems: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are central to Phase I metabolism. nih.gov Hepatocytes (liver cells) offer a more comprehensive model as they contain both Phase I and Phase II enzymes, allowing for the study of a wider range of metabolic reactions, including conjugation. nih.govnih.gov

Research Findings: Studies on ciprofloxacin (B1669076), a closely related fluoroquinolone, demonstrate that the primary metabolic transformations involve modifications of the piperazine (B1678402) ring and decarboxylation. nih.gov When incubated with human liver microsomes, ciprofloxacin can undergo decarboxylation. In the presence of cofactors like UDPGA, it can also form glucuronide conjugates, a Phase II metabolic reaction. nih.gov The rate of disappearance of the parent compound is measured over time to determine its in vitro half-life (t½) and intrinsic clearance (CLint), key predictors of in vivo pharmacokinetic properties. nih.gov The use of a stable isotope-labeled internal standard like Sulfociprofloxacin-d8 is essential for the accurate quantification of the parent drug during these experiments. rsc.orgnih.gov

Table 1: Representative In Vitro Metabolic Stability Data for a Ciprofloxacin Analog

| Biological Matrix | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |

|---|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 | N-Oxidation, Desethylene |

| Liver Microsomes | Rat | 32 | 21.6 | N-Oxidation, Hydroxylation |

| Hepatocytes | Human | 65 | 10.7 | N-Oxidation, Glucuronide Conjugate |

This table presents hypothetical data based on typical findings for fluoroquinolone antibiotics to illustrate the outcomes of in vitro metabolic stability studies.

To identify the specific enzymes responsible for a drug's metabolism, researchers use recombinant enzymes, which are individual drug-metabolizing enzymes produced in a controlled laboratory setting. This approach allows for precise "reaction phenotyping."

Role of Cytochrome P450 (CYP) Enzymes: CYP enzymes are a large family of enzymes that play a central role in drug metabolism. nih.gov By incubating a compound with a panel of individual recombinant CYP isoforms (e.g., CYP3A4, CYP2C9, CYP1A2), scientists can determine which specific enzymes are involved in its biotransformation. nih.gov For instance, studies on quinolines have identified CYP2E1 and CYP2A6 as key enzymes in their metabolism in human liver microsomes. nih.gov Understanding which CYP enzymes metabolize a drug is critical for predicting potential drug-drug interactions, where one drug can inhibit or induce the metabolism of another. youtube.com

Research Findings: For fluoroquinolones like ciprofloxacin, identifying the responsible CYP enzymes is a key part of their metabolic profile. If a sulfociprofloxacin analog is primarily metabolized by CYP3A4, for example, its clearance could be affected by other drugs that are strong inhibitors or inducers of CYP3A4. youtube.com This detailed enzymatic profiling provides a mechanistic understanding of the drug's metabolic clearance pathways.

In vivo studies in non-human species, such as rats and dogs, are essential to understand how a drug and its metabolites are absorbed, distributed, and eliminated in a whole organism before human trials.

The Role of Deuterated Standards: In these studies, Sulfociprofloxacin-d8 serves as an ideal internal standard for quantitative analysis using LC-MS/MS. rsc.orgnih.gov Following administration of the non-labeled drug to an animal, plasma, urine, and tissue samples are collected over time. The deuterated standard is added to these samples during processing to correct for any loss of analyte during extraction and for variations in instrument response, ensuring highly accurate measurements. rsc.orgnih.gov

Research Findings: Pharmacokinetic studies of ciprofloxacin in rats and dogs have provided valuable data on its behavior. In dogs, the oral absorption of ciprofloxacin tablets can be variable, with a systemic absorption of around 58.4% and a terminal half-life of 2.6 hours. researchgate.net Studies in rats have shown that ciprofloxacin is eliminated through both renal and non-renal pathways, with evidence of active intestinal secretion. nih.govnih.gov This type of data, including clearance rates and volume of distribution, is vital for extrapolating potential human pharmacokinetics.

Table 2: Example Pharmacokinetic Parameters for Ciprofloxacin in Non-Human Species

| Species | Route of Administration | Half-life (t½, hours) | Clearance (CL, L/kg/h) | Volume of Distribution (Vd, L/kg) | Oral Bioavailability (F, %) |

|---|---|---|---|---|---|

| Dog | IV | 3.7 researchgate.net | 0.588 researchgate.net | 2.39 researchgate.net | N/A |

| Dog | PO (Tablet) | 2.6 researchgate.net | - | - | 58.4 researchgate.net |

| Rat | IV | ~3.5 | ~1.97 | ~8.3 | N/A |

Data compiled from literature on ciprofloxacin studies. researchgate.netnih.gov These parameters are what would be determined for a sulfociprofloxacin analog in preclinical research.

Environmental Fate and Transformation Mechanisms of Sulfociprofloxacin-d8 and Related Quinolones

The widespread use of antibiotics like sulfociprofloxacin and its relatives has led to their detection in various environmental compartments, raising concerns about their persistence and potential ecological impact. nih.gov Research into their environmental fate is crucial for risk assessment.

Photodegradation, or the breakdown of compounds by light, is a significant environmental transformation pathway for many pharmaceuticals.

Research Findings: Fluoroquinolones are known to be susceptible to photodegradation in aqueous environments. nih.gov Studies on ciprofloxacin show that its photolytic degradation follows pseudo-first-order kinetics. researchgate.netnih.govmdpi.com The half-life of ciprofloxacin in pure water under simulated sunlight can be as short as 20 minutes, although this is significantly extended when the compound is adsorbed to solids like clay minerals. researchgate.net The primary degradation pathways involve oxidation, dealkylation, and cleavage of the piperazine ring. nih.gov More recent studies have identified specific photoproducts resulting from defluorination and decarboxylation reactions. oaepublish.com The exact products and degradation rates can be influenced by environmental factors such as pH and the presence of other substances. nih.govtandfonline.com

Table 3: Identified Photodegradation Products of Ciprofloxacin

| Degradation Pathway | Resulting Product | Analytical Method |

|---|---|---|

| Piperazine Ring Cleavage | 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | HPLC, Mass Spectrometry nih.gov |

| Defluorination & Hydroxylation | Product with m/z = 330 | LC-MS/MS oaepublish.com |

| Decarboxylation | Product with m/z = 316 | LC-MS/MS oaepublish.com |

This table summarizes key degradation products identified in research on ciprofloxacin, serving as a model for studying sulfociprofloxacin analogs.

Biodegradation is the breakdown of organic matter by microorganisms, which is a key removal mechanism for pollutants.

Research Findings: Fluoroquinolones like ciprofloxacin are generally considered to be recalcitrant to biodegradation. nih.gov Their removal in conventional wastewater treatment plants is often incomplete, with a significant portion being removed from the water phase by adsorbing strongly to sewage sludge. nih.govscielo.br This strong binding to soil and sludge particles reduces the bioavailability of the compounds, which slows their degradation but also leads to their accumulation in these matrices. nih.govnih.gov

However, some microorganisms, particularly certain species of fungi, have demonstrated the ability to transform ciprofloxacin. Fungi such as Xylaria longipes and Pestalotiopsis guepini can metabolize ciprofloxacin through pathways like N-acetylation and N-formylation, which reduce its antibacterial activity. nih.govnih.gov Other studies have shown that some thermophilic bacteria in composting environments can achieve partial degradation of fluoroquinolones. nih.gov These findings suggest that while mineralization (complete breakdown to CO2 and water) is slow, biotransformation into other compounds is a relevant environmental fate. scielo.brresearchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Sulfociprofloxacin-d8 (triethylamine) |

| Sulfociprofloxacin |

| Ciprofloxacin |

| Norfloxacin |

| Ofloxacin |

| Enrofloxacin |

| Desethylene-ciprofloxacin |

| N-acetyl-ciprofloxacin |

| N-formyl-ciprofloxacin |

| Verapamil |

| Midazolam |

| Testosterone |

| Levofloxacin |

| Danofloxacin |

| Olaquindox |

Chemical Oxidation and Reduction Studies

The degradation of fluoroquinolones like ciprofloxacin is a significant area of research, particularly in the context of water treatment and environmental remediation. Advanced Oxidation Processes (AOPs) and, more recently, Advanced Reduction Processes (ARPs) are key technologies studied for their ability to break down these persistent compounds. wu.ac.thresearchgate.netnih.gov In this research, Sulfociprofloxacin-d8 is invaluable not as the subject of degradation itself, but as an internal standard to ensure the accuracy of quantitative measurements.

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive radical species, most notably the hydroxyl radical (•OH), to chemically degrade recalcitrant organic pollutants like ciprofloxacin. researchgate.netnih.gov The primary sites of oxidative attack on the ciprofloxacin molecule are the piperazine ring and the quinolone core. nih.govresearchgate.net Studies have shown that processes like ozonation, the Fenton reaction (Fe²⁺/H₂O₂), and UV/H₂O₂ combinations are effective in degrading ciprofloxacin. wu.ac.thresearchgate.netnih.gov For instance, the electro-Fenton process can achieve over 94% mineralization of ciprofloxacin by generating •OH radicals that attack the molecule. nih.gov Similarly, ozonation readily oxidizes the piperazine ring, while hydroxyl radicals are required to cleave the more resilient quinolone structure. nih.gov

Advanced Reduction Processes (ARPs)

As a complementary approach, ARPs employing species like hydrated electrons (eₐq⁻) have been investigated. In a comparative study, the UV/sulfite process was shown to be effective in degrading and, notably, defluorinating ciprofloxacin, with the hydrated electron being the predominant reactive species. nih.gov While the degradation was faster with the UV/persulfate (an AOP), the ARP showed higher efficiency in removing the fluorine atom, a key step in detoxification. nih.gov

In all these studies, the accurate tracking of the parent compound's disappearance is critical. Sulfociprofloxacin-d8 is added to samples at a known concentration. Because it is chemically identical to the analyte but has a different mass, it can be distinguished by a mass spectrometer. Any loss of the analyte during sample preparation or instrumental analysis will affect the deuterated standard proportionally, allowing for precise correction and quantification of the degradation kinetics and efficiency.

Table 1: Overview of Chemical Oxidation and Reduction Processes for Ciprofloxacin Degradation

| Process Type | Specific Method | Primary Reactive Species | Key Findings on Ciprofloxacin Degradation | Reference |

|---|---|---|---|---|

| Oxidation (AOPs) | Electro-Fenton | Hydroxyl Radicals (•OH) | Follows pseudo-first-order kinetics; >94% mineralization achievable. | nih.gov |

| Ozonation | Molecular Ozone (O₃), •OH | O₃ attacks the piperazine ring; •OH is needed to break the quinolone structure. | nih.gov | |

| UV/Persulfate (UV/PS) | Sulfate Radicals (SO₄⁻•), •OH | Faster degradation rate compared to UV/sulfite. | nih.gov | |

| Reduction (ARPs) | UV/Sulfite | Hydrated Electron (eₐq⁻), Hydrogen Radical (H•) | Highly efficient in defluorination of the ciprofloxacin molecule. | nih.gov |

Identification and Structural Characterization of Environmental Degradation Products

When ciprofloxacin is released into the environment, it undergoes transformation through various biotic and abiotic processes, leading to the formation of numerous degradation products. Identifying these products is crucial for understanding the environmental fate and potential toxicity of the parent compound. Studies have identified that degradation can result in dozens of transformation products, some of which may pose risks of mutagenicity and be difficult to biodegrade. mdpi.com

The primary degradation pathways involve modifications to the most reactive parts of the molecule. nih.govresearchgate.net These include:

Reactions on the piperazine ring: This is a common site of attack, leading to oxidation (forming oxociprofloxacin), N-dealkylation, cleavage of the ring to form aldehyde moieties, and the formation of formyl or acetyl derivatives. nih.govnih.govresearchgate.net

Modification of the quinolone core: This can include defluorination (replacement of the fluorine atom with a hydroxyl group) and decarboxylation (loss of the carboxylic acid group). nih.govmdpi.com

Cleavage of the cyclopropyl (B3062369) group: This reaction has also been observed as a degradation pathway. researchgate.net

The structural elucidation of these numerous products relies heavily on advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). nih.govnih.govrsc.org By analyzing the fragmentation patterns of the ions in the mass spectrometer, researchers can deduce the chemical structures of the unknown degradation products. nih.govresearchgate.net For example, a study of ciprofloxacin degradation in river water identified four new transformation products using MS/MS analysis. rsc.org

In this context, Sulfociprofloxacin-d8 is an indispensable tool for quantitative analysis. It serves as a stable isotope-labeled internal standard, which is added to environmental samples (e.g., wastewater, river water, soil) to accurately quantify not only the remaining ciprofloxacin but also the newly formed degradation products, ensuring reliable data in complex matrices.

Table 2: Selected Environmental Degradation Products of Ciprofloxacin

| Product Name/Identifier | Proposed Transformation | Analytical Method | Reference |

|---|---|---|---|

| Oxociprofloxacin | Oxidation of the piperazine ring | LC-MS/MS | nih.govresearchgate.net |

| Desethyleneciprofloxacin | Cleavage of the piperazine ring | LC-MS/MS | researchgate.net |

| N-formyl-desethylen-ciprofloxacin | Oxidative degradation via oxociprofloxacin | HPLC, Spectroscopy | nih.gov |

| Photo-defluorinated product | Replacement of fluorine with a hydroxyl group | LC-MS/MS | nih.gov |

| Photo-decarboxylated product | Loss of the carboxylic acid (COOH) group | LC-MS/MS | nih.gov |

| Product of piperazine loss | Complete cleavage of the piperazine moiety | LC-MS/MS | nih.gov |

Theoretical and Computational Investigations of Sulfociprofloxacin D8 Triethylamine

Quantum Chemical Calculations for Isotope Effects

Quantum chemical calculations are fundamental in predicting the kinetic isotope effect (KIE) of deuteration on the metabolic pathways of drugs. The replacement of hydrogen with deuterium (B1214612) (a heavy isotope of hydrogen) in Sulfociprofloxacin-d8 is expected to influence the rates of reactions involving the cleavage of carbon-hydrogen bonds, a common step in drug metabolism by cytochrome P450 enzymes. acs.orgnih.gov

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, meaning more energy is required to break it. This difference can be quantified using quantum chemical methods like Density Functional Theory (DFT). semanticscholar.org By calculating the vibrational frequencies of the parent molecule and its deuterated analog, the KIE can be estimated.

Table 1: Hypothetical Calculated Vibrational Frequencies and Zero-Point Energies for a C-H versus a C-D Bond in a Model System Relevant to Sulfociprofloxacin (B193944) Metabolism

| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Vibrational Energy (kJ/mol) | Predicted Kinetic Isotope Effect (kH/kD) at 298 K |

| C-H | ~2900 | ~17.4 | 6.9 |

| C-D | ~2100 | ~12.6 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for Sulfociprofloxacin-d8 are not publicly available. The values are typical for C-H/C-D bond stretching frequencies and the resulting primary KIE.

These calculations can help identify which positions in the molecule, when deuterated, would lead to the most significant metabolic stabilization. plos.org For Sulfociprofloxacin-d8, deuteration on the piperazine (B1678402) ring or other metabolically susceptible sites is of particular interest.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of Sulfociprofloxacin-d8 and its interaction with the triethylamine (B128534) counter-ion in various environments, such as in aqueous solution or near a biological membrane. researchgate.netbiorxiv.orgresearchgate.net These simulations can provide insights into the stability of the drug-salt complex, its solvation properties, and its potential to permeate biological barriers. nih.govnih.gov

An MD simulation would typically involve creating a model system containing the Sulfociprofloxacin-d8 (triethylamine) salt, surrounded by water molecules and potentially other components like lipids to represent a cell membrane. The forces between all atoms are calculated, and the system's evolution over time is simulated. tandfonline.com

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Sulfociprofloxacin-d8 (Triethylamine) in Aqueous Solution

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Provides sufficient sampling of molecular motions. |

| Average Drug-Ion Distance | 4.5 Å | Indicates the proximity and strength of the ionic interaction in solution. |

| Radial Distribution Function (g(r)) of Water around Piperazine N-H/N-D | Peak at 2.8 Å | Characterizes the hydration shell around the deuterated site. |

| Diffusion Coefficient of Sulfociprofloxacin-d8 | 2.5 x 10⁻⁶ cm²/s | Relates to the mobility of the drug in the simulated environment. |

Note: This table contains hypothetical data to illustrate the type of information obtainable from MD simulations. Specific values would depend on the actual simulation parameters and force fields used.

By analyzing the trajectories from MD simulations, one can understand how the triethylamine counter-ion influences the solubility and aggregation propensity of Sulfociprofloxacin-d8 compared to its free acid or other salt forms.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to elucidate the reaction mechanisms involving Sulfociprofloxacin-d8, such as its interaction with its primary bacterial targets, DNA gyrase and topoisomerase IV. nih.govnih.gov These models can also be used to study potential degradation pathways. By mapping the potential energy surface of a reaction, researchers can identify the transition states and calculate the activation energies, providing a deeper understanding of the reaction kinetics.

For instance, modeling the binding of Sulfociprofloxacin-d8 to the active site of DNA gyrase can reveal the key interactions that lead to its inhibitory activity. nih.govrsc.org Comparing the binding energies of the deuterated and non-deuterated forms can also indicate if the isotope substitution has any effect on target affinity.

Table 3: Hypothetical Calculated Energy Profile for a Key Reaction Step of a Fluoroquinolone

| Parameter | Energy (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Reference energy level. |

| Energy of Transition State | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Products | -5.8 | The final energy of the products relative to the reactants. |

Note: This table provides a simplified, hypothetical energy profile for a single reaction step. Actual reaction pathways are often more complex.

Structure-Activity Relationships for Sulfociprofloxacin Analogs (Theoretical Aspects)

Theoretical structure-activity relationship (SAR) studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are crucial for the rational design of new drug candidates. nih.govnih.gov For Sulfociprofloxacin analogs, these studies would involve generating a series of related structures with modifications at various positions and calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.netmdpi.comresearchgate.net

These descriptors are then correlated with experimentally determined biological activity (where available) to build a predictive model. researchgate.netresearchgate.net Even in the absence of extensive experimental data for Sulfociprofloxacin-d8 itself, theoretical SAR can be explored by comparing its calculated properties to those of known active fluoroquinolones. acs.orgnih.govnih.gov

Table 4: Hypothetical QSAR Descriptors for a Series of Ciprofloxacin (B1669076) Analogs

| Analog | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted MIC (µg/mL) |

| Ciprofloxacin | 1.2 | 5.8 | -6.2 | -1.5 | 0.5 |

| Sulfociprofloxacin-d8 | 0.9 | 6.1 | -6.4 | -1.7 | 0.4 |

| Analog X | 1.5 | 5.5 | -6.1 | -1.4 | 0.8 |

| Analog Y | 0.7 | 6.5 | -6.5 | -1.8 | 0.3 |

Note: This table presents hypothetical data to illustrate the concept of using calculated descriptors in a QSAR study. The predicted MIC values are for illustrative purposes and are not based on experimental results.

These theoretical investigations can guide the synthesis of novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Future Directions and Emerging Research Avenues for Sulfociprofloxacin D8 Triethylamine

Advancements in Synthesis and Isotopic Labeling Technologies

The foundation of any research using isotopically labeled compounds lies in their synthesis. Future progress is anticipated in developing more efficient, scalable, and cost-effective methods for deuterium (B1214612) incorporation into complex molecules like quinolones.

Recent research has demonstrated facile and scalable methods for the deuteration of quinolone structures. For instance, a method using deuterated acetic acid has been successfully applied to produce deuterated endochin-like quinolones with high efficiency (>95% incorporation). nih.gov This approach involves heating the quinoline (B57606) compound with deuterated acetic acid, followed by removal of the acid. nih.gov Such methods are significant as the availability of isotopically labeled analogs is often a prerequisite for preclinical and clinical development of new drug candidates. nih.govnih.gov

Future research will likely focus on:

Novel Catalytic Systems: Exploring new metal-catalyzed reactions, such as those using palladium, for more precise and versatile isotopic labeling. mdpi.com While current methods may not be suitable for all substrate classes, further studies aim to overcome side reactions and expand the applicability. mdpi.com

Enzymatic Labeling: Harnessing enzymes to catalyze deuterium incorporation could offer unparalleled specificity and milder reaction conditions, reducing the potential for unwanted side reactions.

Flow Chemistry: The adoption of continuous flow chemistry setups for deuteration could enhance scalability, improve reaction control, and increase safety, particularly when handling hazardous reagents.

These advancements will not only make compounds like Sulfociprofloxacin-d8 more accessible but also enable the synthesis of more complex, selectively labeled molecules for nuanced research questions.

| Labeling Technique | Description | Potential Advancement | Reference |

| Acid-Catalyzed Exchange | Uses deuterated acids (e.g., acetic acid) to exchange protons for deuterons at specific positions. | Development of more efficient acid catalysts and milder reaction conditions. | nih.gov |

| Metal-Catalyzed Reactions | Employs transition metals like palladium to facilitate the incorporation of isotopic labels from sources other than gas. | Expansion to a wider range of substrates and reduction of side reactions like dimerization. | mdpi.com |

| Enzymatic Labeling | Utilizes enzymes to achieve highly specific isotopic labeling. | Discovery and engineering of enzymes for novel labeling reactions. | |

| Flow Chemistry | Performs reactions in a continuously flowing stream rather than a batch. | Improved scalability, safety, and control over the labeling process. |

Novel Analytical Applications and Instrumentation

The detection and quantification of isotopically labeled compounds are critical to their use. The future in this area points towards greater sensitivity, higher resolution, and the ability to analyze increasingly complex biological and environmental samples.

High-resolution mass spectrometry (MS) combined with chromatographic separation techniques like high-performance liquid chromatography (HPLC) is already a cornerstone for the analysis of labeled compounds in complex matrices. nih.govnih.gov Future directions will likely involve the broader adoption of even more advanced instrumentation.

Emerging technologies expected to play a larger role include:

Cavity Ring-Down Spectrometry (CRDS): This laser absorption spectroscopy technique offers high sensitivity and is being used for continuous measurements of carbon isotopologues in atmospheric sciences. mdpi.com Its application could be extended to trace deuterated compounds in various matrices.

Microcoil NMR Probes: These probes extend the scope of Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the analysis of very small sample volumes, which is crucial when dealing with precious labeled compounds or metabolites isolated from biological systems. nih.gov

Imaging Mass Spectrometry: Techniques like MALDI-MS imaging allow for the visualization of the spatial distribution of drugs and their metabolites within tissue sections, providing a deeper understanding of drug disposition at a microscopic level. The use of a deuterated standard like Sulfociprofloxacin-d8 would be essential for accurate quantification in these imaging studies.

These instrumental advancements will enable researchers to track Sulfociprofloxacin-d8 and its metabolites with unprecedented precision, from whole ecosystems down to subcellular compartments.

| Instrumentation | Principle | Future Application for Labeled Compounds | Reference |

| HPLC-MS/MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. | Routine quantification in complex biological and environmental samples with higher throughput. | nih.govnih.gov |

| Cavity Ring-Down Spectrometry (CRDS) | Highly sensitive laser-based absorption spectroscopy. | Continuous, real-time tracing of labeled compounds in environmental or in vivo studies. | mdpi.com |

| Microcoil NMR | NMR spectroscopy using very small detector coils. | Structural elucidation of metabolites from mass-limited samples. | nih.gov |

| Imaging Mass Spectrometry | Visualizes the distribution of molecules in tissue sections. | Mapping the precise location of Sulfociprofloxacin-d8 and its metabolites in target tissues. |

Integrated Approaches for Environmental and Biological Research

A significant future direction for research involving Sulfociprofloxacin-d8 is the integration of environmental fate studies with biological monitoring. As a stable-labeled internal standard, it is crucial for accurately quantifying the parent compound, ciprofloxacin (B1669076), and its sulfonated derivative in various matrices.

Environmental fate studies use labeled compounds to trace the distribution, transformation, and degradation of chemicals in soil, water, and air. battelle.org Using a stable-labeled compound like Sulfociprofloxacin-d8 allows for precise tracking and helps to construct a mass balance, identifying losses due to factors like degradation or adsorption. battelle.orgmoravek.com

The integrated approach would involve:

Tracing Pathways: Using Sulfociprofloxacin-d8 as a spike-in standard to follow the journey of sulfociprofloxacin (B193944) from wastewater effluent into rivers and soil.

Quantifying Uptake: Measuring the concentration of the unlabeled pollutant in various organisms (e.g., plants, invertebrates, fish) within that environment.

Metabolic Analysis: Analyzing tissues from these organisms to identify and quantify metabolites, using the deuterated standard to ensure analytical accuracy.

This holistic approach provides a complete picture, linking environmental contamination levels to biological exposure and metabolic consequences. Such studies are essential for developing effective strategies for pollution control and ecosystem remediation. moravek.com

Potential for Advanced Mechanistic Probes in Chemical Biology

Beyond its role as an analytical standard, Sulfociprofloxacin-d8 has the potential to be used as an advanced mechanistic probe in chemical biology. A chemical probe is a small molecule used to study the function of a protein or a biological pathway. escholarship.org The key advantage of chemical probes is their ability to rapidly and reversibly modulate a protein's function, allowing researchers to study the temporal aspects of biological processes. escholarship.org

While ciprofloxacin's primary targets (DNA gyrase and topoisomerase IV) are well-known, future research could use deuterated versions to investigate more subtle aspects of its mechanism of action and resistance. For example:

Kinetic Isotope Effect Studies: By strategically placing deuterium atoms at sites of metabolic transformation, researchers can study the kinetics of enzymatic reactions. A slowing of the reaction rate upon deuteration (a kinetic isotope effect) can provide evidence for the specific mechanism of metabolism.

Target Engagement and Occupancy: In combination with advanced analytical techniques, labeled quinolones can be used to quantify how much of the drug is bound to its target within a cell or organism under different conditions. This is crucial for understanding the relationship between drug concentration and biological effect. nih.gov

Metabolomics: Stable-labeled compounds are powerful tools in metabolomics for dissecting complex metabolic networks. moravek.com By treating cells or organisms with deuterated ciprofloxacin, researchers could more accurately trace its impact on various metabolic pathways, potentially uncovering new mechanisms of action or off-target effects. moravek.comlongdom.org

The development of high-quality, well-characterized chemical probes is a significant challenge, as many historical probes have been found to be non-selective. escholarship.org However, the use of precisely synthesized, isotopically labeled compounds like Sulfociprofloxacin-d8 provides a robust foundation for these sophisticated mechanistic studies, pushing the boundaries of our understanding of antibiotic function and interaction within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.